Cas no 15533-81-0 (N-(3,4-Dichlorophenyl)-N-methylpropanamide)

N-(3,4-Dichlorophenyl)-N-methylpropanamide Chemical and Physical Properties
Names and Identifiers
-
- Propanamide, N-(3,4-dichlorophenyl)-N-methyl-
- N-(3,4-dichlorophenyl)-N-methylpropionamide
- N-(3,4-Dichlorophenyl)-N-methylpropanamide
- D85719
- MFCD31802023
- DTXSID60776855
- AKOS037646109
- 15533-81-0
- AS-66633
- SCHEMBL15378617
-
- MDL: MFCD31802023
- Inchi: 1S/C10H11Cl2NO/c1-3-10(14)13(2)7-4-5-8(11)9(12)6-7/h4-6H,3H2,1-2H3
- InChI Key: VIFWCQRBNMGEEA-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)N(C)C(CC)=O)Cl
Computed Properties
- Exact Mass: 231.0217694g/mol
- Monoisotopic Mass: 231.0217694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 20.3
N-(3,4-Dichlorophenyl)-N-methylpropanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D768370-250mg |
Propanamide, N-(3,4-dichlorophenyl)-N-methyl- |
15533-81-0 | 95% | 250mg |
$335 | 2024-06-07 | |
Aaron | AR001OJ1-1g |
Propanamide, N-(3,4-dichlorophenyl)-N-methyl- |
15533-81-0 | 96% | 1g |
$595.00 | 2023-12-15 | |
A2B Chem LLC | AA77345-10mg |
Propanamide, N-(3,4-dichlorophenyl)-N-methyl- |
15533-81-0 | 98 | 10mg |
$135.00 | 2024-04-20 | |
A2B Chem LLC | AA77345-1g |
Propanamide, N-(3,4-dichlorophenyl)-N-methyl- |
15533-81-0 | 98% | 1g |
$610.00 | 2024-04-20 | |
A2B Chem LLC | AA77345-2g |
Propanamide, N-(3,4-dichlorophenyl)-N-methyl- |
15533-81-0 | 98% | 2g |
$1090.00 | 2024-04-20 | |
1PlusChem | 1P001OAP-500mg |
Propanamide, N-(3,4-dichlorophenyl)-N-methyl- |
15533-81-0 | 98% | 500mg |
$399.00 | 2024-06-20 | |
A2B Chem LLC | AA77345-500mg |
Propanamide, N-(3,4-dichlorophenyl)-N-methyl- |
15533-81-0 | 98% | 500mg |
$430.00 | 2024-04-20 | |
A2B Chem LLC | AA77345-100mg |
Propanamide, N-(3,4-dichlorophenyl)-N-methyl- |
15533-81-0 | 98% | 100mg |
$185.00 | 2024-04-20 | |
abcr | AB590825-100mg |
N-(3,4-Dichlorophenyl)-N-methylpropionamide; . |
15533-81-0 | 100mg |
€295.90 | 2024-07-20 | ||
eNovation Chemicals LLC | D768370-1g |
Propanamide, N-(3,4-dichlorophenyl)-N-methyl- |
15533-81-0 | 95% | 1g |
$930 | 2025-02-26 |
N-(3,4-Dichlorophenyl)-N-methylpropanamide Related Literature
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Ling Zhu,Chen Wang,Yanlian Yang,Zhaohui He RSC Adv., 2021,11, 35331-35341
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
Additional information on N-(3,4-Dichlorophenyl)-N-methylpropanamide
Comprehensive Overview of N-(3,4-Dichlorophenyl)-N-methylpropanamide (CAS No. 15533-81-0)
N-(3,4-Dichlorophenyl)-N-methylpropanamide (CAS No. 15533-81-0) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure, exhibits a range of biological activities that make it a valuable candidate for various applications, including drug development and biochemical studies.
The molecular formula of N-(3,4-Dichlorophenyl)-N-methylpropanamide is C10H11Cl2NO, and its molecular weight is approximately 226.10 g/mol. The compound features a dichlorophenyl group and a methylpropanamide moiety, which contribute to its distinct chemical properties and potential biological activities. The presence of these functional groups allows for a variety of interactions with biological targets, making it an interesting subject for further investigation.
In recent years, N-(3,4-Dichlorophenyl)-N-methylpropanamide has been studied for its potential therapeutic applications. One notable area of research is its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and mediators, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that N-(3,4-Dichlorophenyl)-N-methylpropanamide could be a promising candidate for the treatment of inflammatory diseases.
Beyond its anti-inflammatory effects, N-(3,4-Dichlorophenyl)-N-methylpropanamide has also been explored for its potential as an analgesic agent. Research has demonstrated that this compound can effectively reduce pain responses in animal models of nociception. The mechanism underlying its analgesic activity is thought to involve the modulation of nociceptive pathways and the inhibition of pain-transmitting neurons. These findings open up new possibilities for the development of novel pain management therapies.
The pharmacokinetic properties of N-(3,4-Dichlorophenyl)-N-methylpropanamide have also been investigated to better understand its behavior in biological systems. Studies have shown that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, which are essential characteristics for a potential drug candidate. Additionally, the compound has been found to have low toxicity in preclinical studies, further supporting its safety profile.
In the context of drug discovery and development, N-(3,4-Dichlorophenyl)-N-methylpropanamide has shown promise as a lead compound for further optimization. Researchers are actively exploring structural modifications to enhance its potency and selectivity while minimizing potential side effects. These efforts aim to develop more effective and safer therapeutic agents based on the core structure of this compound.
The synthetic route for producing N-(3,4-Dichlorophenyl)-N-methylpropanamide is well-established and involves several key steps. The synthesis typically begins with the reaction of 3,4-dichloroaniline with methyl propanoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate amide, which can then be further purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
In addition to its therapeutic potential, N-(3,4-Dichlorophenyl)-N-methylpropanamide has also been studied for its use in biochemical assays and as a tool compound in academic research. Its ability to modulate specific biological pathways makes it a valuable reagent for investigating cellular processes and signaling mechanisms.
The environmental impact of compounds like N-(3,4-Dichlorophenyl)-N-methylpropanamide is another important consideration in their development and use. Researchers are working to ensure that these compounds are synthesized and disposed of in an environmentally responsible manner to minimize any potential ecological harm.
In conclusion, N-(3,4-Dichlorophenyl)-N-methylpropanamide (CAS No. 15533-81-0) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its anti-inflammatory and analgesic properties, coupled with favorable pharmacokinetic characteristics and low toxicity, make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into the mechanisms underlying its biological activities, paving the way for innovative applications in healthcare and beyond.
15533-81-0 (N-(3,4-Dichlorophenyl)-N-methylpropanamide) Related Products
- 457628-37-4(5,8-Difluoro-2H-chromene)
- 2227899-71-8((2R)-5-(tert-butoxy)pentan-2-amine)
- 24573-30-6(1,2-Propanediol,3-chloro-, 1-acetate)
- 1174132-49-0(4-methyl-1-(oxan-2-yl)pyrazole)
- 2287263-27-6(Methyl 2-amino-2-[3-(3-methoxypropyl)-1-bicyclo[1.1.1]pentanyl]acetate)
- 1216888-06-0(4-Hydroxy Valproic Acid Sodium Salt(Mixture of Diastereomers))
- 2229321-18-8(tert-butyl N-4-methyl-5-(sulfanylmethyl)-1,3-thiazol-2-ylcarbamate)
- 2228450-50-6(1-{pyrazolo1,5-apyrimidin-6-yl}ethane-1,2-diol)
- 2680850-14-8(2-(1-Methylcyclopropyl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 1488074-94-7(4-(tert-butoxy)-2,2-dimethylbutan-1-amine)
